6-Bromo-2,3-dihydrobenzo[b]thiophen-3-amine
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Overview
Description
6-Bromo-2,3-dihydrobenzo[b]thiophen-3-amine is a chemical compound with the molecular formula C8H8BrNS It is a derivative of benzothiophene, which is a sulfur-containing heterocyclic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2,3-dihydrobenzo[b]thiophen-3-amine typically involves the bromination of 2,3-dihydro-1-benzothiophene followed by amination. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions to introduce the bromine atom at the desired position. The subsequent amination can be achieved using ammonia or an amine source under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2,3-dihydrobenzo[b]thiophen-3-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: Reduction of the compound can lead to the formation of the corresponding amine or other reduced derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium cyanide, or thiols can be used under appropriate conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 6-azido-2,3-dihydro-1-benzothiophen-3-amine, while oxidation with hydrogen peroxide would produce the corresponding sulfoxide or sulfone.
Scientific Research Applications
6-Bromo-2,3-dihydrobenzo[b]thiophen-3-amine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of novel materials with unique electronic or optical properties.
Biological Studies: It may be used as a probe or ligand in biological assays to study enzyme interactions or receptor binding.
Chemical Synthesis: The compound is a valuable intermediate in the synthesis of more complex molecules for various research purposes.
Mechanism of Action
The mechanism of action of 6-Bromo-2,3-dihydrobenzo[b]thiophen-3-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom and the amine group can participate in hydrogen bonding, electrostatic interactions, or covalent bonding with the target molecules, influencing their function and activity.
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-1-benzothiophen-3-amine: Lacks the bromine atom, which may result in different reactivity and biological activity.
6-Chloro-2,3-dihydro-1-benzothiophen-3-amine: Similar structure but with a chlorine atom instead of bromine, leading to variations in chemical properties and reactivity.
6-Fluoro-2,3-dihydro-1-benzothiophen-3-amine: Contains a fluorine atom, which can significantly alter the compound’s electronic properties and interactions.
Uniqueness
6-Bromo-2,3-dihydrobenzo[b]thiophen-3-amine is unique due to the presence of the bromine atom, which can enhance its reactivity and potential interactions with biological targets. The bromine atom’s size and electronegativity can influence the compound’s chemical behavior, making it distinct from its chloro, fluoro, and non-halogenated analogs.
Properties
Molecular Formula |
C8H8BrNS |
---|---|
Molecular Weight |
230.13 g/mol |
IUPAC Name |
6-bromo-2,3-dihydro-1-benzothiophen-3-amine |
InChI |
InChI=1S/C8H8BrNS/c9-5-1-2-6-7(10)4-11-8(6)3-5/h1-3,7H,4,10H2 |
InChI Key |
OEZKYWIBNFCNNQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=C(S1)C=C(C=C2)Br)N |
Origin of Product |
United States |
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